6-(4H-1,2,4-Triazol-4-yl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

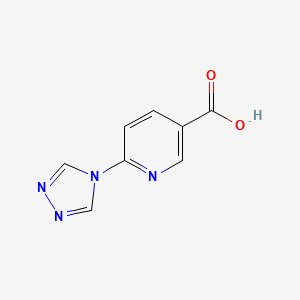

6-(1,2,4-triazol-4-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-1-2-7(9-3-6)12-4-10-11-5-12/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIKCPUHGCYKNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)N2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587973 |

Source

|

| Record name | 6-(4H-1,2,4-Triazol-4-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924865-07-6 |

Source

|

| Record name | 6-(4H-1,2,4-Triazol-4-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid

Foreword: A Strategic Approach to Molecular Structure Determination

The definitive identification of a novel chemical entity is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 6-(4H-1,2,4-triazol-4-yl)nicotinic acid. Our approach is not a mere recitation of analytical techniques, but a strategic workflow designed to yield unambiguous structural confirmation. Each step is rationalized, providing the "why" behind the "how," ensuring a self-validating and scientifically rigorous process. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern analytical methodologies in structural chemistry.

Foundational Analysis: Elemental Composition and Molecular Mass

Before delving into complex spectroscopic techniques, it is imperative to establish the fundamental properties of the molecule: its elemental composition and precise molecular mass. This initial step provides a crucial cross-check for all subsequent spectroscopic data.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the gold standard for determining the elemental formula of a compound.[1] Unlike nominal mass spectrometry, HRMS provides mass-to-charge ratios with high accuracy, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions.

Protocol for HRMS Analysis:

-

Sample Preparation: Dissolve a small quantity (approximately 1 mg) of the synthesized this compound in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument.[2]

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Data Analysis: Compare the experimentally determined monoisotopic mass to the theoretical mass calculated for the proposed elemental formula (C₈H₆N₄O₂). The expected mass should be within a narrow tolerance, typically less than 5 ppm.

Expected Data Summary:

| Ion | Theoretical m/z | Observed m/z (example) | Mass Error (ppm) |

| [M+H]⁺ | 191.0569 | 191.0567 | -1.0 |

| [M-H]⁻ | 189.0413 | 189.0415 | +1.1 |

Causality of Experimental Choice: ESI is a soft ionization technique that minimizes fragmentation, ensuring the observation of the intact molecular ion.[1] HRMS provides the necessary precision to confirm the elemental formula, a critical first step in structural validation.

Unveiling the Molecular Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will be employed to map out the carbon-hydrogen framework and the connectivity of the molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical, as protic solvents like D₂O can lead to the exchange of labile protons (e.g., the carboxylic acid proton).[4]

-

Instrumental Parameters: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns (multiplicity and coupling constants) of the observed signals.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and often appears as a broad signal due to hydrogen bonding.[5] |

| ~9.1 | doublet | 1H | H-2 (Pyridine) | The proton ortho to the pyridine nitrogen is typically the most downfield proton on the ring.[6] |

| ~8.8 | doublet | 1H | H-4 (Pyridine) | The proton para to the triazole substituent will be significantly downfield. |

| ~8.3 | dd | 1H | H-5 (Pyridine) | This proton will show coupling to both H-2 and H-4. |

| ~8.6 | singlet | 2H | H-3', H-5' (Triazole) | The two protons on the 1,2,4-triazole ring are chemically equivalent and will appear as a singlet. |

¹³C NMR and DEPT Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is used to differentiate between CH, CH₂, and CH₃ groups.

Protocol for ¹³C NMR and DEPT Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumental Parameters: Acquire a proton-decoupled ¹³C spectrum and DEPT-135 and DEPT-90 spectra.

-

Data Analysis: Correlate the ¹³C chemical shifts with the different carbon atoms in the proposed structure. The DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. The DEPT-90 spectrum will only show CH signals.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | DEPT-135 | DEPT-90 | Assignment | Rationale |

| ~165 | absent | absent | COOH | The carbonyl carbon of the carboxylic acid is typically found in this region.[7] |

| ~152 | absent | absent | C-6 (Pyridine) | The carbon atom attached to the triazole ring will be a quaternary carbon and significantly downfield. |

| ~150 | positive | positive | C-2 (Pyridine) | The carbon atom ortho to the pyridine nitrogen is deshielded. |

| ~145 | positive | positive | C-3', C-5' (Triazole) | The carbon atoms in the triazole ring are expected in this region. |

| ~140 | positive | positive | C-4 (Pyridine) | The carbon atom para to the triazole substituent. |

| ~125 | absent | absent | C-3 (Pyridine) | The carbon atom bearing the carboxylic acid group. |

| ~122 | positive | positive | C-5 (Pyridine) | The remaining pyridine carbon. |

2D NMR Spectroscopy (COSY, HSQC, HMBC): Connecting the Pieces

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[8]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds. This is crucial for identifying connectivity across quaternary carbons and heteroatoms.

Experimental Workflow for Structural Elucidation using NMR:

Caption: Workflow for NMR-based structural elucidation.

Interpreting 2D NMR Data:

-

COSY: Expect to see correlations between the pyridine protons H-2, H-5, and H-4.

-

HSQC: Each proton signal from the pyridine and triazole rings will correlate to its corresponding carbon signal.

-

HMBC: Key correlations to look for include:

-

The pyridine protons showing correlations to the quaternary carbons of the pyridine ring.

-

The triazole protons showing correlations to the C-6 of the pyridine ring, confirming the point of attachment.

-

The pyridine protons showing correlations to the carboxylic acid carbon.

-

Vibrational Spectroscopy: Identifying Functional Groups

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9]

Protocol for FT-IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound.

Expected Characteristic FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) | The broadness is due to strong intermolecular hydrogen bonding.[10] |

| ~3100 | Medium | C-H stretch (aromatic) | Characteristic of C-H bonds on the pyridine and triazole rings.[11] |

| ~1700 | Strong | C=O stretch (carboxylic acid) | A strong, sharp absorption is characteristic of the carbonyl group. |

| 1600-1450 | Medium-Strong | C=C and C=N stretches (aromatic rings) | Multiple bands are expected in this region due to the vibrations of the pyridine and triazole rings.[12] |

| ~1300 | Medium | C-N stretch | A characteristic absorption for the C-N bond in the triazole ring.[12] |

Definitive Structural Confirmation: Single-Crystal X-ray Diffraction

While spectroscopic methods provide compelling evidence for the structure of a molecule, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of its three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[13]

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is a common method. The goal is to obtain well-formed, single crystals of sufficient size and quality.[14]

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.[15]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.[16]

Logical Relationship of Analytical Techniques:

Caption: Interdependence of analytical techniques.

Fragmentation Analysis: Mass Spectrometry (MS)

In addition to HRMS for elemental composition, mass spectrometry can provide structural information through the analysis of fragmentation patterns.

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe.

-

Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio.

-

Data Analysis: The fragmentation pattern is analyzed to deduce structural motifs.

Predicted Fragmentation Pathways:

The fragmentation of this compound under EI-MS is expected to involve several key pathways:[17]

-

Loss of CO₂: Decarboxylation of the molecular ion is a common fragmentation pathway for carboxylic acids.

-

Cleavage of the Triazole Ring: The triazole ring can undergo cleavage, leading to the loss of neutral fragments such as N₂ or HCN.[18]

-

Pyridine Ring Fragmentation: The pyridine ring can also fragment, although this is typically less favorable than the loss of the carboxylic acid or triazole fragmentation.

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of this compound, as outlined in this guide, is a multi-faceted process that relies on the synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and the consistency of the data across all techniques provides a high degree of confidence in the final assigned structure. This rigorous, self-validating approach ensures the scientific integrity of the findings, which is paramount in the fields of chemical research and drug development.

References

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available from: [Link]

-

Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry. Available from: [Link]

-

Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines. ACS Publications. Available from: [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available from: [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). Available from: [Link]

-

Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry. Available from: [Link]

-

Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

-

FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available from: [Link]

-

Synthesis of substituted 4-([12][19]triazolo[3,4-b]-[19][20]thiadiazol-6-yl)quinolines. ResearchGate. Available from: [Link]

-

ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative. ResearchGate. Available from: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]

-

Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. Available from: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. Available from: [Link]

-

Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. PubMed. Available from: [Link]

-

Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Available from: [Link]

-

Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. NIH. Available from: [Link]

-

Stereochemical insights into functionalized triazoles: applications of NMR and quantum chemistry. ResearchGate. Available from: [Link]

-

FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Available from: [Link]

-

2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism. PubMed. Available from: [Link]

-

Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega. Available from: [Link]

-

Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Available from: [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available from: [Link]

-

Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH - Universität Zürich. Available from: [Link]

-

Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Available from: [Link]

-

Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. JOCPR. Available from: [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. Available from: [Link]

-

A novel approach to crystal structure determination for organic compounds. ResearchGate. Available from: [Link]

-

NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available from: [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. PMC - NIH. Available from: [Link]

-

Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. PMC - NIH. Available from: [Link]

-

Table of Characteristic IR Absorptions. Available from: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available from: [Link]

-

Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

-

13 C-NMR spectrum of ( 4 ). ResearchGate. Available from: [Link]

-

Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. Available from: [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available from: [Link]

-

Major fragment ions obtained in eI mode. ResearchGate. Available from: [Link]

-

Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available from: [Link]

-

Structure elucidation – Knowledge and References. Taylor & Francis. Available from: [Link]

-

NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Available from: [Link]

-

FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. MDPI. Available from: [Link]

-

Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates. MDPI. Available from: [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jchps.com [jchps.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nicotinic acid(59-67-6) 1H NMR [m.chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 8. emerypharma.com [emerypharma.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

6-(4H-1,2,4-Triazol-4-yl)nicotinic Acid: A Comprehensive Technical Guide

An In-depth Examination of a Promising Heterocyclic Compound for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive overview of 6-(4H-1,2,4-triazol-4-yl)nicotinic acid, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. This document details the compound's chemical identity, including its CAS number, molecular formula, and structure. It explores the therapeutic potential of its constituent moieties, the 1,2,4-triazole ring and the nicotinic acid scaffold, and outlines a plausible synthetic route. Furthermore, this guide discusses potential biological activities and mechanisms of action, supported by the known pharmacology of related structures. Finally, it presents established analytical methodologies for the characterization of such compounds and concludes with a forward-looking perspective on its potential applications in drug discovery.

Introduction

The convergence of diverse pharmacophores into a single molecular entity is a well-established strategy in drug discovery for the development of novel therapeutic agents with enhanced efficacy and unique pharmacological profiles. This compound is a prime example of such a hybrid molecule, integrating the biologically versatile 1,2,4-triazole ring system with the essential vitamin and therapeutic agent, nicotinic acid (a form of Vitamin B3).[1][2]

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] This versatility stems from the triazole ring's ability to engage in various non-covalent interactions, thereby improving physicochemical and pharmacological properties.[4] On the other hand, nicotinic acid, a pyridinemonocarboxylic acid, is a fundamental human nutrient and is utilized in the treatment of hyperlipidemia.[1][2]

The unique combination of these two pharmacophores in this compound suggests a rich potential for novel therapeutic applications, making it a compelling subject for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

A clear understanding of the fundamental chemical characteristics of a compound is paramount for its scientific exploration. This section provides the key identifiers and physicochemical properties of this compound.

CAS Number and Nomenclature

The Chemical Abstracts Service (CAS) Registry Number for this compound is 924865-07-6 .[5][6][7]

-

Systematic Name: this compound

-

Other Synonyms: 6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxylic acid[7]

Molecular Structure and Formula

The molecular structure of this compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and a 4H-1,2,4-triazole ring at the 6-position.

Molecular Formula: C₈H₆N₄O₂[5][6]

Molecular Weight: 190.16 g/mol [6]

SMILES Code: O=C(O)C1=CN=C(N2C=NN=C2)C=C1[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 924865-07-6 | [5][6][7] |

| Molecular Formula | C₈H₆N₄O₂ | [5][6] |

| Molecular Weight | 190.16 | [6] |

| Purity | ≥95% (Commercially available) | [7] |

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6]

Synthesis and Characterization

While specific, detailed synthetic protocols for this compound are not extensively published in readily available literature, a plausible synthetic strategy can be conceptualized based on established organic chemistry principles for the formation of similar heterocyclic systems.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule would involve the coupling of a suitably functionalized pyridine derivative with a 1,2,4-triazole precursor. A possible retrosynthetic analysis is depicted below.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Experimental Protocol

The following is a generalized, step-by-step methodology for the synthesis of this compound. This protocol is illustrative and would require optimization.

-

Starting Materials: 6-chloronicotinic acid and 4H-1,2,4-triazole.

-

Reaction Setup: A mixture of 6-chloronicotinic acid and an excess of 4H-1,2,4-triazole would be heated in a suitable high-boiling point solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), in the presence of a base like potassium carbonate.

-

Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the product precipitated by the addition of water. The crude product would then be collected by filtration and purified by recrystallization from an appropriate solvent system or by column chromatography.

Characterization Techniques

The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Elemental Analysis: To determine the elemental composition.

Potential Biological Activities and Therapeutic Applications

The therapeutic potential of this compound can be inferred from the well-documented biological activities of its constituent pharmacophores.

Insights from the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have been reported to possess a wide array of biological activities, including:

-

Antimicrobial: The triazole nucleus is a key component of many antifungal and antibacterial agents.[3]

-

Antiviral: Certain triazole derivatives have shown efficacy against various viruses.[3][8]

-

Anticancer: A number of triazole-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[3][9]

-

Anti-inflammatory: The triazole scaffold has been incorporated into molecules with potent anti-inflammatory properties.[3]

Insights from the Nicotinic Acid Moiety

Nicotinic acid, or niacin, is a well-known lipid-lowering agent.[2] Its primary mechanism of action involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which leads to a reduction in lipolysis in adipocytes.[10] Nicotinic acid also has roles as a vasodilator and has been investigated for its potential in treating various other conditions.[1]

Hypothesized Synergistic or Novel Activities

The combination of the 1,2,4-triazole and nicotinic acid moieties in a single molecule could lead to several intriguing therapeutic possibilities:

-

Novel Anticancer Agents: The nicotinic acid portion could potentially target cancer cell metabolism, while the triazole component could induce cytotoxicity through other mechanisms.

-

Dual-Action Anti-inflammatory Drugs: The anti-inflammatory properties of triazoles could be complemented by the known effects of nicotinic acid on inflammatory pathways.

-

Targeted Drug Delivery: The nicotinic acid scaffold could be used to target specific tissues or cell types that express nicotinic acid transporters.

The potential interactions of this compound with biological targets are illustrated in the following diagram.

Caption: Potential biological interactions of the compound.

Analytical Methodologies

The robust analysis of this compound is crucial for quality control, pharmacokinetic studies, and metabolic profiling. A variety of analytical techniques can be employed for its detection and quantification.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is the most common and versatile technique for the analysis of nicotinic acid and its derivatives.

-

Reversed-Phase HPLC (RP-HPLC): This is a widely used method for the separation and quantification of nicotinic acid and related compounds.[11] A C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be a suitable alternative for the separation of polar compounds like this compound.[12]

Detection Methods

Several detection methods can be coupled with HPLC for the sensitive and selective analysis of the target compound.

-

UV-Vis Spectroscopy: Nicotinic acid and its derivatives exhibit strong UV absorbance, making UV detection a simple and effective method.

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, allowing for unambiguous identification and quantification, especially in complex biological matrices.[13]

A Standard Experimental Workflow for Analysis

The following diagram outlines a typical workflow for the analytical determination of this compound in a research setting.

Caption: Analytical workflow for the compound.

Conclusion and Future Directions

This compound represents a molecule of considerable interest for the drug discovery and development community. Its hybrid structure, combining the proven therapeutic scaffolds of 1,2,4-triazole and nicotinic acid, opens up a wealth of possibilities for the creation of novel therapeutic agents.

Future research should focus on several key areas:

-

Development and Optimization of Synthetic Routes: Establishing efficient and scalable synthetic methods is crucial for making this compound readily accessible for further investigation.

-

Comprehensive Biological Screening: A broad-based screening of this compound against a variety of biological targets and disease models is warranted to uncover its full therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues will provide valuable insights into the structural requirements for optimal activity and selectivity.

-

Pharmacokinetic and Toxicological Profiling: In-depth studies to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound are essential for its progression as a drug candidate.

References

-

Angene Chemical. This compound. [Link]

-

American Custom Chemicals Corporation. This compound, 95% Purity, C8H6N4O2, 1 gram. [Link]

-

Loba Chemie. 59-67-6 CAS | NICOTINIC ACID. [Link]

-

CAS Common Chemistry. Nicotinic acid. [Link]

-

MDPI. Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. [Link]

-

PubChem. Nicotinic Acid | C6H5NO2 | CID 938. [Link]

-

RSC Publishing. Utility of 6-aza-2-thiothymine in the synthesis of novel[5][6]triazolo[4,3-b][5][6]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. [Link]

-

ResearchGate. Nicotinic acid derivatives: Application and uses, review. [Link]

-

Frontiers in Pharmacology. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

-

Wikipedia. Nicotinic acid. [Link]

-

PubChem. 6-(5-Oxo-4-(1h-1,2,3-Triazol-1-Yl)-2,5-Dihydro-1h-Pyrazol-1-Yl)nicotinic Acid | C11H8N6O3 | CID 59603606. [Link]

-

PubMed. A Small Library of 1,2,3-Triazole Analogs of CAP-55: Synthesis and Binding Affinity at Nicotinic Acetylcholine Receptors. [Link]

-

PubMed. 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism. [Link]

-

ResearchGate. Selectivity Optimization of Substituted 1,2,3-Triazoles as α7 Nicotinic Acetylcholine Receptor Agonists | Request PDF. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities. [Link]

-

National Center for Biotechnology Information. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]

-

PubMed Central. Application of triazoles in the structural modification of natural products. [Link]

-

National Center for Biotechnology Information. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. [Link]

-

ACS Publications. [5][6]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes | Journal of Medicinal Chemistry. [Link]

-

ResearchGate. Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance. [Link]

-

PubMed Central. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

-

MDPI. New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. [Link]

-

GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

-

SIELC Technologies. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). [Link]

Sources

- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 4. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. angenechemical.com [angenechemical.com]

- 6. 924865-07-6|this compound|BLD Pharm [bldpharm.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. 烟酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Technical Guide: Structural Elucidation and Synthetic Utility of 6-(Triazol-4-yl)nicotinic Acid Scaffolds

The following technical guide provides an in-depth analysis of the chemical entity 6-(Triazol-4-yl)nicotinic acid , focusing on its structural elucidation, synthetic pathways, and utility in drug discovery and materials science.

Chemical Identity & Nomenclature Analysis

The term "6-(Triazol-4-yl)nicotinic acid" describes a specific heteroaromatic scaffold. However, to ensure experimental reproducibility and precise database indexing, the ambiguity regarding the triazole isomer (1,2,3- vs. 1,2,4-triazole) and tautomerism must be resolved.

Structural Deconstruction

The molecule consists of a nicotinic acid (pyridine-3-carboxylic acid) core substituted at the C6 position with a triazol-4-yl moiety.

-

Parent Structure: Pyridine-3-carboxylic acid (Nicotinic acid).

-

Locant 6: The position adjacent to the pyridine nitrogen, para to the C3-carboxyl group (based on IUPAC numbering where N=1).

-

Substituent: "Triazol-4-yl" most commonly refers to the 1,2,3-triazole ring attached via its C4 carbon. This connectivity is the signature product of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing 6-ethynylnicotinic acid .

Preferred IUPAC Name (PIN)

Depending on the specific isomer intended, the rigorous IUPAC designations are:

| Isomer Type | Common Context | Preferred IUPAC Name |

| 1,2,3-Triazole | Click Chemistry Product | 6-(1H-1,2,3-triazol-4-yl)pyridine-3-carboxylic acid |

| 1,2,4-Triazole | Condensation Product | 6-(1H-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid |

Note: This guide focuses on the 1,2,3-triazole isomer due to the commercial prevalence of its alkyne precursor and its significance in fragment-based drug discovery (FBDD).

Physicochemical Profile (Predicted)[1]

-

Formula: C₈H₆N₄O₂

-

Molecular Weight: 190.16 g/mol

-

pKa (Acid): ~3.2 (Carboxylic acid)[1]

-

pKa (Base): ~2.5 (Pyridine nitrogen)

-

LogP: ~0.5 (Highly polar, capable of zwitterionic behavior)

Synthetic Methodologies

The synthesis of 6-(1H-1,2,3-triazol-4-yl)nicotinic acid relies on the robust "Click" chemistry paradigm. This approach ensures high regioselectivity for the 1,4-disubstituted triazole over the 1,5-isomer.

Retrosynthetic Analysis

The strategic disconnection occurs at the C(Triazole)-C(Pyridine) bond or the formation of the triazole ring itself. The most efficient pathway involves the cycloaddition of 6-ethynylnicotinic acid with an azide source.

Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway for the synthesis of the target scaffold.[2]

Experimental Protocol: CuAAC Synthesis

Objective: Synthesis of 6-(1-benzyl-1H-1,2,3-triazol-4-yl)nicotinic acid (Example Derivative).

Reagents:

-

6-Ethynylnicotinic acid (1.0 equiv)[2]

-

Benzyl azide (1.1 equiv)

-

Copper(II) sulfate pentahydrate (10 mol%)

-

Sodium ascorbate (20 mol%)

-

Solvent: t-BuOH/H₂O (1:1 v/v)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 6-ethynylnicotinic acid (147 mg, 1.0 mmol) and benzyl azide (146 mg, 1.1 mmol) in 10 mL of t-BuOH/H₂O (1:1).

-

Catalyst Preparation: Prepare a fresh solution of sodium ascorbate (40 mg, 0.2 mmol) in 1 mL water and add it to the reaction mixture. Follow immediately with CuSO₄·5H₂O (25 mg, 0.1 mmol) in 1 mL water.

-

Reaction: Stir the mixture vigorously at room temperature for 12–24 hours. The reaction creates a heterogeneous suspension as the product precipitates.

-

Work-up:

-

Dilute with water (20 mL) and cool to 0°C.

-

Filter the precipitate.

-

Wash the filter cake with cold water (2 x 10 mL) and Et₂O (2 x 10 mL) to remove unreacted azide.

-

-

Purification: If necessary, recrystallize from DMF/Ethanol or purify via automated flash chromatography (C18 reverse phase, H₂O/MeCN gradient with 0.1% Formic Acid).

Mechanism of Action: The Cu(I) species coordinates to the terminal alkyne of the 6-ethynylnicotinic acid, forming a copper-acetylide intermediate. This species undergoes a stepwise annealing with the azide to form the metallacycle, which collapses to release the 1,4-regioisomer exclusively.

Applications in Drug Discovery & Materials

Bioisosterism in Medicinal Chemistry

The 6-(triazol-4-yl)nicotinic acid moiety serves as a biphenyl carboxylic acid bioisostere .

-

Geometry: The triazole ring mimics a phenyl ring but with significantly different electronic properties (high dipole moment).

-

H-Bonding: The triazole nitrogens (N2/N3) act as hydrogen bond acceptors, potentially engaging active site residues (e.g., Lysine, Arginine) that a phenyl ring cannot.

-

Solubility: The high nitrogen count improves aqueous solubility compared to biphenyl analogs.

Metal-Organic Frameworks (MOFs)

This molecule is a "heterotopic" ligand, possessing two distinct binding domains:

-

Carboxylate Domain: Hard oxygen donor, prefers high-oxidation state metals (Zr⁴⁺, Ln³⁺).

-

Pyridyl-Triazole Domain: Softer nitrogen donors, suitable for transition metals (Zn²⁺, Cu²⁺). Application: Construction of multivariate MOFs for gas separation, where the N-rich triazole pore environment enhances CO₂ selectivity.

Fragment-Based Drug Discovery (FBDD)

The scaffold is an ideal "fragment" for screening against metalloenzymes (e.g., Histone Demethylases, Carbonic Anhydrases).

-

Chelation: The N(Pyridine)-N(Triazole) motif can form a bidentate chelate with active site metal ions.

Figure 2: Bidentate chelation mode of the scaffold in metalloenzyme active sites.

Quantitative Data Summary

| Property | Value / Characteristic | Relevance |

| CAS (Alkyne Precursor) | 450368-21-5 | Commercial availability of 6-ethynylnicotinic acid allows rapid synthesis.[2] |

| Reaction Yield (CuAAC) | > 85% (Typical) | High efficiency "Click" reaction suitable for DNA-encoded libraries (DEL). |

| Topological Polar Surface Area | ~80 Ų | Good permeability prediction; falls within Veber rules for oral bioavailability. |

| H-Bond Donors/Acceptors | 2 (COOH, Triazole-NH) / 5 | Balanced profile for membrane permeability and target binding. |

References

-

National Center for Biotechnology Information. (2017). Synthesis and investigation of novel 6-(1,2,3-triazol-4-yl)-4-aminoquinazolin derivatives. PubChem. Retrieved from [Link]

-

Accela ChemBio. (2023).[1][2] 6-Ethynylnicotinic Acid Product Data Sheet. Retrieved from [Link]

Sources

Polymorphism in Substituted 1,2,4-Triazole Derivatives: A Technical Guide

This guide serves as a technical deep-dive into the solid-state chemistry of substituted 1,2,4-triazole derivatives. It moves beyond basic definitions to explore the structural causality of polymorphism, screening protocols, and the critical impact on drug development.

Executive Summary: The Triazole Pharmacophore & The Solid-State Challenge

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster antifungals (Fluconazole, Itraconazole, Voriconazole) and emerging oncology agents. Its success stems from its dual nature: it is a robust hydrogen bond acceptor/donor and a stable linker that positions substituents for optimal receptor binding.

However, this same structural flexibility creates a "Polymorph Problem." The triazole ring’s ability to adopt multiple tautomeric forms and engage in diverse supramolecular synthons (specifically N-H···N interactions) predisposes these derivatives to extensive polymorphism. For the formulation scientist, this presents a binary outcome:

-

The Opportunity: Tuning solubility and tabletability via crystal engineering (e.g., cocrystals).[1]

-

The Risk: Uncontrolled phase transformations leading to bioavailability failure or regulatory non-compliance.

Structural Drivers of Polymorphism

Understanding why these molecules polymorph is the first step in controlling them.

The Supramolecular Synthon

The 1,2,4-triazole ring contains three nitrogen atoms. In 1-substituted derivatives (common in drugs), the N2 and N4 atoms act as hydrogen bond acceptors.

-

The

Motif: A recurring packing motif in triazole chemistry is the formation of centrosymmetric dimers via N-H···N hydrogen bonds.[2] This "supramolecular synthon" is energetically robust but can be disrupted by solvent inclusion or steric bulk from substituents, leading to different crystal packings.

Conformational Flexibility

Substituted triazoles often feature flexible linkers (e.g., the methylene bridge in Fluconazole).

-

Torsion Angle Rotations: Polymorphs often differ not in chemical connectivity but in the torsion angles of the substituents relative to the triazole plane.

-

Tautomerism: While 1-substituted triazoles are fixed, the synthesis intermediates often exist as 1H- and 4H-tautomers. Residual tautomeric impurities can sometimes act as templates, seeding unwanted polymorphs.

Case Studies: The "Big Three" Triazoles

The following table summarizes the polymorphic landscape of the three most significant triazole antifungals.

| Drug Substance | Key Polymorphs | Stability Hierarchy (General Consensus) | Critical Solid-State Issue |

| Fluconazole | Forms I, II, III, Hydrate | Form I (Stable) > Form III > Form II (Metastable) | Solvate Formation: Readily forms solvates with water, acetone, and ethyl acetate. Form II is metastable and converts to Form I over time. |

| Itraconazole | Forms I, II, Amorphous | Form I (Stable) | Solubility: Crystalline forms are practically insoluble. Commercial formulations often use the Amorphous (Glassy) state to achieve bioavailability. |

| Voriconazole | Forms A, B, Salts | Form B (Stable) | Plasticity: The crystal lattice is "soft" (plastic deformation), leading to capping during tableting. Cocrystallization is used to improve mechanical properties.[3] |

Fluconazole: The Solvation Trap

Fluconazole is a classic example of solvatomorphism . The flexible propyl backbone allows the molecule to wrap around solvent molecules.

-

Mechanism: Form II is often obtained from rapid cooling. It is metastable and has higher aqueous solubility than Form I. However, in the presence of moisture, it can convert to the Monohydrate form or the stable Anhydrate Form I, altering the dissolution profile.

Voriconazole: Mechanical Properties

Voriconazole highlights the link between crystal structure and manufacturing.

-

The Issue: The stable Form B exhibits slip planes that cause plastic deformation under compression. This results in tablets that are soft or prone to capping.

-

The Solution: Research into Voriconazole cocrystals (e.g., with fumaric acid) aims to alter the slip planes, increasing the tensile strength of the crystal lattice without chemically modifying the drug.

Technical Workflow: Polymorph Screening

A "scattershot" approach is insufficient. A systematic screening protocol is required to map the energy landscape.

The "Senior Scientist" Protocol: Solvent Evaporation & Cooling

This protocol prioritizes the discovery of metastable forms and solvates.

Reagents: API (High Purity >99.5%), HPLC Grade Solvents (Methanol, Acetone, IPA, Ethyl Acetate, Toluene).

-

Saturation: Prepare saturated solutions of the triazole derivative in 5 different solvent systems at 50°C.

-

Filtration: Filter warm solutions through a 0.45 µm PTFE filter to remove undissolved nuclei (critical for avoiding "memory effects").

-

Split Stream:

-

Stream A (Thermodynamic): Slow cool to 25°C at a rate of 0.1°C/min. Allow slow evaporation over 7-14 days.

-

Stream B (Kinetic): Crash cool by plunging the vial into a dry ice/acetone bath (-78°C). Lyophilize if necessary.

-

-

Harvest: Collect solids. Do not grind immediately, as mechanical stress can induce phase transition.

-

Analysis: Immediate PXRD (wet) followed by DSC.

Visualization of the Screening Workflow

Caption: Systematic Polymorph Screening Workflow distinguishing between Thermodynamic and Kinetic pathways.

Thermodynamic vs. Kinetic Control

In triazole derivatives, the Ostwald Rule of Stages is frequently observed: the least stable polymorph (highest free energy) often crystallizes first because it is kinetically favored (lower activation energy barrier).

-

Kinetic Form: Often formed by rapid precipitation (Anti-solvent addition). High solubility, low stability.

-

Thermodynamic Form: Formed by slow crystallization (Slurry conversion). Lowest solubility, highest stability.

Energy Landscape Diagram

Caption: Energy landscape showing the cascade from Amorphous to Metastable to Stable forms.

Analytical Characterization Strategy

To validate a new triazole polymorph, a "Self-Validating" analytical triad is required:

-

PXRD (Powder X-Ray Diffraction): The fingerprint.

-

Critical Check: Look for peak shifts at low 2

angles. Triazoles pack efficiently; shifts here indicate changes in the unit cell dimensions often driven by solvent inclusion.

-

-

DSC (Differential Scanning Calorimetry): The thermal history.[4]

-

Critical Check: An endotherm followed immediately by an exotherm indicates a monotropic transition (melting of metastable form

recrystallization to stable form).

-

-

TGA (Thermogravimetric Analysis): The stoichiometry.

-

Critical Check: Weight loss before the melting point confirms solvate/hydrate formation, distinguishing a "pseudopolymorph" from a true polymorph.

-

References

-

Alkhamis, K. A., et al. (2002). Solid-state characterization of fluconazole polymorphs. Pharmaceutical Development and Technology. Link

-

Gong, N., et al. (2024).[5] Two crystalline polymorphs of voriconazole-2,4-dihydroxybenzoic acid cocrystals. Journal of Molecular Structure. Link[3]

-

Gadhave, P. P., et al. (2021).[6] Synthesis, structure and properties of novel S-substituted BIS-1,2,4-triazoles. Hacettepe University Journal of The Faculty of Pharmacy. Link

-

Walvekar, P. M., et al. (2018). Polymorphic studies of fluconazole in different crystal solvate forms and its implication on BCS solubility. Indian Drugs. Link

-

Qiao, Y., et al. (2018).[3] Tuning Mechanical Properties of Pharmaceutical Crystals with Multicomponent Crystals: Voriconazole as a Case Study. Crystal Growth & Design. Link[3]

- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (General Reference for Ostwald Rule).

Sources

- 1. ccspublishing.org.cn [ccspublishing.org.cn]

- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effects of the Glass-Forming Ability and Annealing Conditions on Cocrystallization Behaviors via Rapid Solvent Removal: A Case Study of Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

Beyond Lipids: The Renaissance of Nicotinic Acid Derivatives in Modern Drug Discovery

Executive Summary: The Paradigm Shift

For decades, Nicotinic Acid (NA, Niacin) was pigeonholed as a broad-spectrum lipid-lowering agent—effective, yet plagued by the notorious "flushing" side effect that limited patient compliance. In the modern era of drug discovery, the narrative has shifted.[1] We are no longer just treating dyslipidemia; we are leveraging the nicotinic acid scaffold to target G-protein coupled receptors (GPCRs) for immunotherapy, boost NAD+ levels for neuroprotection, and design hybrid pharmacophores for metabolic diseases.

This technical guide dissects the pharmacology, structural activity relationships (SAR), and experimental protocols required to harness NA derivatives in contemporary therapeutic pipelines.

Pharmacological Architectures

To design effective derivatives, one must distinguish between the two distinct biological pathways NA influences: receptor signaling (HCAR2) and co-enzyme biosynthesis (NAD+).

The HCAR2 (GPR109A) Signaling Axis

The primary target for NA's anti-lipolytic and anti-inflammatory effects is the Hydroxycarboxylic Acid Receptor 2 (HCAR2) , formerly known as GPR109A.

-

Mechanism: HCAR2 is a G

i-coupled GPCR. Upon activation by NA (or endogenous -

Adipocytes: Lower cAMP reduces Protein Kinase A (PKA) activity, preventing the phosphorylation of Hormone Sensitive Lipase (HSL). Result: Inhibition of lipolysis and reduced Free Fatty Acid (FFA) flux to the liver.

-

Immune Cells: In macrophages and dendritic cells, HCAR2 activation inhibits NF-

B signaling, promoting an anti-inflammatory M2 phenotype. This is the basis for exploring NA derivatives in atherosclerosis and neuroinflammation (e.g., Multiple Sclerosis).

The NAD+ Salvage Pathway

Distinct from receptor binding, NA is a precursor in the Preiss-Handler pathway .

-

Neuroprotection: NA is converted to Nicotinic Acid Mononucleotide (NAMN) by NAPRT, eventually replenishing the NAD+ pool.[2] This is critical in aging and neurodegenerative diseases (Alzheimer's, Parkinson's) where NAD+ depletion is a hallmark.

-

Cancer Implications: Some tumors lack NAPRT and rely solely on the NAMPT salvage pathway.[3] This creates a "synthetic lethality" opportunity: inhibit NAMPT to starve the tumor, while supplementing with NA to rescue normal tissue via NAPRT.

Visualization: HCAR2 Signaling & NAD+ Pathways

The following diagram integrates both the receptor-mediated signaling and the metabolic conversion pathways.

Caption: Dual mechanism of Nicotinic Acid: HCAR2-mediated Gi signaling (left) and Preiss-Handler NAD+ biosynthesis (right).

Strategic Derivatization (SAR)

Drug discovery efforts focus on three main objectives: mitigating flushing, enhancing tissue specificity, and creating hybrid pharmacophores.

The "Flushing" Challenge & Solutions

Flushing is caused by HCAR2 activation in Langerhans cells (epidermis), leading to COX-1 mediated PGD2 release.

-

Strategy: Acipimox (5-methylpyrazine-2-carboxylic acid) is a structural analog that activates HCAR2 but with a different pharmacokinetic profile, resulting in significantly less flushing while maintaining anti-lipolytic activity.

-

Insight: The goal is to design agonists that are "biased" away from

-arrestin recruitment in skin cells or to co-formulate with Laropiprant (DP1 receptor antagonist), though the latter faced safety hurdles.

Hybrid Pharmacophores

Modern medicinal chemistry links the NA scaffold with other active moieties.

-

Nicorandil: A hybrid of Nicotinamide and a nitrate group. It acts as a K-ATP channel opener and NO donor. While technically a nicotinamide derivative, it validates the pyridine scaffold's utility in cardiovascular hybrids.

-

NA-NSAID Hybrids: Linking NA with Ibuprofen or Ketorolac via an ester bond.

-

Rationale: The NSAID moiety inhibits the COX enzymes responsible for the flushing response, while the NA moiety provides anti-hyperlipidemic benefits.

-

Status: Preclinical evaluation shows reduced gastric ulceration and inflammation compared to NSAIDs alone.

-

Enzyme Inhibitors (Non-Receptor Targets)

Recent SAR studies have modified the 6-position of the pyridine ring to create inhibitors for

-

Structure: 6-pyridine (thio)ether derivatives.

-

Mechanism: Non-competitive inhibition.

-

Application: Type 2 Diabetes management (blunting post-prandial glucose spikes).

Experimental Methodologies

Trustworthy data generation requires rigorous protocols. Below are the standard operating procedures (SOPs) for validating NA derivatives.

Protocol: HCAR2 Gi-Coupled cAMP Inhibition Assay

This assay measures the potency of a derivative to activate HCAR2 by quantifying the reduction in forskolin-stimulated cAMP levels.

Materials:

-

HEK293 cells stably transfected with human HCAR2 (GPR109A).

-

Forskolin (10 µM stock).

-

IBMX (Phosphodiesterase inhibitor).

-

TR-FRET cAMP detection kit (e.g., Lance Ultra or HTRF).

Step-by-Step Workflow:

-

Cell Seeding: Plate 2,000 cells/well in a 384-well low-volume white plate.

-

Compound Preparation: Prepare serial dilutions of the Test Compound (NA derivative) in stimulation buffer containing 0.5 mM IBMX.

-

Stimulation:

-

Add Test Compound to cells.[4]

-

Immediately add Forskolin (Final concentration: EC80, typically 1-5 µM) to stimulate cAMP production.

-

Control 1 (Max Signal): Forskolin only (no agonist).

-

Control 2 (Min Signal): Buffer only (basal cAMP).

-

-

Incubation: Incubate for 30–60 minutes at Room Temperature (RT).

-

Detection: Add TR-FRET detection reagents (cAMP-d2 and anti-cAMP-Cryptate). Incubate 1 hour.

-

Readout: Measure fluorescence at 665 nm and 620 nm. Calculate Ratio (665/620).

-

Analysis: Plot % Inhibition of cAMP vs. Log[Compound]. Determine EC50.

Protocol: In Vivo Flushing Assessment (Mouse Ear Edema)

To verify if a new derivative reduces the flushing side effect.

Workflow:

-

Animals: C57BL/6 mice (n=6 per group).

-

Dosing: Administer Test Compound (oral gavage or IP). Use Nicotinic Acid (100 mg/kg) as a positive control.

-

Measurement:

-

Use a laser Doppler flowmeter to measure blood perfusion in the ear.

-

Alternatively, measure ear thickness using a digital micrometer at t=0, 15, 30, 60, and 120 min.

-

-

Endpoint: Calculate Area Under the Curve (AUC) for ear thickness/blood flow change. A successful derivative should show significantly lower AUC than the NA control.

Visualization: Drug Discovery Workflow

The following diagram outlines the logical flow from synthesis to validation.

Caption: Integrated workflow for Nicotinic Acid derivative development, from green synthesis to in vivo safety profiling.

Comparative Analysis of Key Compounds

| Compound | Class | Primary Target | Therapeutic Indication | Key Advantage |

| Nicotinic Acid | Parent | HCAR2 / NAD+ | Dyslipidemia, Pellagra | High efficacy; NAD+ boosting. |

| Acipimox | Analog | HCAR2 | Dyslipidemia | Longer half-life; Reduced flushing. |

| Nicorandil | Hybrid | K-ATP / NO | Angina Pectoris | Vasodilation without tolerance. |

| NA-Ibuprofen | Hybrid | HCAR2 / COX | Inflammation | Reduced gastric toxicity; No flushing. |

| NA-SIRT Inhibitors | Derivative | SIRT3 | Cancer | Selective tumor cell inhibition. |

Future Outlook: The "Recruiter" Concept

The future of nicotinic acid derivatives lies in Targeted Protein Degradation (TPD) .

-

Concept: HCAR2 is highly expressed in adipocytes and specific immune subsets.[5]

-

Application: Instead of just activating the receptor, use an NA-derivative as a "homing device" or warhead in a PROTAC (Proteolysis Targeting Chimera) system. This would allow for the degradation of specific intracellular proteins only in HCAR2-positive cells, reducing systemic toxicity of the PROTAC payload.

References

-

Role of HCA2 (GPR109A) in nicotinic acid and fumaric acid ester-induced effects on the skin. Pharmacology & Therapeutics.

-

Hydroxycarboxylic acid receptor 2 (HCAR2): Signaling and Structure. Nature Communications.[6]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents. Bioorganic Chemistry.

-

Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors. ACS Med. Chem. Lett.

-

NAD+ Precursors and Aging: Metabolism and Therapeutic Potential. Cell Metabolism.

-

GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells. IOVS.

Sources

- 1. revvity.com [revvity.com]

- 2. Nicotinic acid: A case for a vitamin that moonlights for cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cosmobio.co.jp [cosmobio.co.jp]

- 5. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple recent HCAR2 structures demonstrate a highly dynamic ligand binding and G protein activation mode - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: 6-(4H-1,2,4-Triazol-4-yl)nicotinic Acid in Enzyme Inhibitor Design

This is a comprehensive Technical Application Note and Protocol guide for 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid (6-TNA) . This guide is designed for medicinal chemists and enzymologists, focusing on the molecule's utility as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).

Executive Summary & Chemical Profile

This compound (6-TNA) represents a high-value "fragment" in modern drug discovery. It combines the hydrogen-bonding capability of a carboxylic acid with the unique electronic properties of a 4-substituted 1,2,4-triazole ring fused to a pyridine core.

Unlike standard amide or ester linkers, the N4-linked triazole provides a rigid, planar geometry that mimics the transition states of peptide bond hydrolysis or serves as a bioisostere for heteroaromatic rings in kinase hinge-binding regions. This guide details the rational design, synthesis, and validation of 6-TNA derivatives as inhibitors for metalloenzymes (e.g., histone demethylases) and serine proteases.

Chemical Identity

| Property | Specification |

| IUPAC Name | 6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxylic acid |

| Molecular Formula | C₈H₆N₄O₂ |

| Molecular Weight | 190.16 g/mol |

| Key Pharmacophores | Pyridine Nitrogen (H-bond acceptor), Carboxyl (Ionic/H-bond), Triazole N1/N2 (Metal coordination) |

| Solubility | DMSO (>50 mM), 0.1M NaOH (High), Water (Low at neutral pH) |

Rational Design: Mechanism of Action

The efficacy of 6-TNA as an inhibitor scaffold relies on three mechanistic pillars.

A. The "Anchor and Reach" Model

In enzyme active sites, 6-TNA functions as a bi-functional anchor:

-

The Acid Head (Position 3): Forms salt bridges with conserved Arginine or Lysine residues often found at the entrance of active pockets (e.g., the substrate entry channel of metabolic enzymes).

-

The Triazole Tail (Position 6): The N4-linked triazole projects deeply into the catalytic pocket. The N1 and N2 nitrogens of the triazole ring are potent ligands for catalytic metals (Zn²⁺, Fe²⁺) or can engage in water-mediated hydrogen bonding networks.

B. Electronic Modulation

The electron-withdrawing nature of the 1,2,4-triazole ring at the C6 position significantly lowers the pKa of the pyridine nitrogen, altering the electrostatic potential surface of the molecule compared to unmodified nicotinic acid. This reduces non-specific binding to "sticky" hydrophobic patches on albumin, improving free fraction availability in plasma [1].

C. Visualization of Binding Mode

The following diagram illustrates the hypothetical binding mode of a 6-TNA derivative within a metalloenzyme active site.

Caption: Schematic representation of the bidentate binding mode of 6-TNA, bridging the solvent-exposed basic residues and the catalytic metal center.

Experimental Protocol: Synthesis of 6-TNA

Challenge: Direct nucleophilic substitution on 6-chloronicotinic acid with 1,2,4-triazole often yields the N1-isomer . To exclusively obtain the N4-isomer (4-yl), a de novo ring construction strategy starting from the amine is required [2].

Materials

-

Precursor: 6-Aminonicotinic acid (CAS: 3167-49-5)

-

Reagent: N,N-Dimethylformamide azine (or 1,2-bis(dimethylamino)methylenehydrazine)

-

Catalyst: p-Toluenesulfonic acid (pTSA)

-

Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap, suspend 6-aminonicotinic acid (10 mmol, 1.38 g) in Toluene (50 mL).

-

Activation: Add pTSA (0.5 mmol, catalytic amount).

-

Cyclization Reagent: Add 1,2-bis(dimethylamino)methylenehydrazine (12 mmol) (often generated in situ or purchased). Note: Alternatively, use diformylhydrazine at high temperatures, though yields are lower.

-

Reflux: Heat the mixture to reflux (110°C) for 12–16 hours. The reaction relies on transamination followed by cyclization.

-

Monitoring: Monitor by TLC (10% MeOH in DCM). The starting amine spot (low Rf) should disappear, replaced by a mid-Rf UV-active spot.

-

Work-up: Cool to room temperature. The product often precipitates.

-

If precipitate forms: Filter and wash with cold diethyl ether.

-

If no precipitate: Evaporate solvent, redissolve in minimal EtOH, and induce crystallization.

-

-

Purification: Recrystallize from Ethanol/Water (9:1).

-

Validation: Confirm structure via ¹H-NMR. The triazole protons typically appear as a singlet (2H) around 8.5–9.0 ppm, distinct from the pyridine signals.

Caption: Synthetic route for the selective formation of the N4-linked triazole derivative.

Enzyme Inhibition Assay Protocol

This protocol describes a Fluorescence-Based Thermal Shift Assay (FTSA) and a Kinetic Inhibition Assay to validate 6-TNA binding.

A. Buffer Preparation

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100.

-

Critical: Avoid phosphate buffers if testing metalloenzymes, as phosphate can compete for the metal site.

B. Kinetic Inhibition Assay (IC50 Determination)

Target: Generic Esterase or Demethylase (depending on specific application).

-

Stock Solutions: Prepare a 50 mM stock of 6-TNA in 100% DMSO.

-

Dilution Series: Create a 10-point serial dilution (1:3) in Assay Buffer. Final DMSO concentration must be kept constant (e.g., <1%).

-

Enzyme Incubation:

-

Add 10 µL of Enzyme solution (final conc. 5–10 nM) to a black 384-well plate.

-

Add 10 µL of 6-TNA dilution.

-

Incubate for 15 minutes at 25°C to allow equilibrium binding.

-

-

Substrate Addition:

-

Add 20 µL of Fluorogenic Substrate (e.g., 4-Methylumbelliferyl derivative).

-

Final volume: 40 µL.

-

-

Data Acquisition:

-

Measure fluorescence (Ex 360 nm / Em 460 nm) every 30 seconds for 20 minutes.

-

Calculate initial velocity (

) from the linear portion of the curve.

-

-

Analysis: Fit data to the 4-parameter logistic equation:

C. Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Precipitation in Wells | Low aqueous solubility of 6-TNA at high conc. | Ensure pH > 7.0; limit max concentration to 100 µM; verify solubility in buffer by dynamic light scattering (DLS). |

| High Background | Autofluorescence of the pyridine/triazole | Run a "Compound Only" control (no enzyme/substrate) and subtract baseline. |

| No Inhibition | Poor cell permeability (if cell assay) | 6-TNA is highly polar. For cell assays, convert the carboxylic acid to an ethyl ester prodrug. |

References

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Katem, E., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1,2,4 triazole derivatives. Pharmacia, 69(2), 433-443. Link

-

Gaudineau, C., & Auclair, K. (2004).[1] Inhibition of human P450 enzymes by nicotinic acid and nicotinamide.[1] Biochemical and Biophysical Research Communications, 317(3), 950-956.[1] Link

-

Mazur, L., et al. (2008).[2] 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism.[2] Acta Crystallographica Section C, 64(10), o574-o577.[2] Link

Disclaimer: This guide is for research purposes only. All chemical syntheses should be performed in a fume hood with appropriate PPE.

Sources

Application Notes and Protocols for the In Vitro Characterization of 6-(4H-1,2,4-triazol-4-yl)nicotinic Acid

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinic Acid Derivative

6-(4H-1,2,4-triazol-4-yl)nicotinic acid is a novel synthetic compound that merges the structural features of nicotinic acid (a B vitamin with known therapeutic effects) and a 1,2,4-triazole moiety, a heterocyclic ring system present in a wide range of biologically active compounds.[1] This unique combination suggests a spectrum of potential pharmacological activities, making it a compound of significant interest for drug discovery and development.

The nicotinic acid scaffold is known to play a role in various physiological processes, including lipid metabolism and vasodilation.[2] Furthermore, derivatives of nicotinic acid have been explored for their potential as inhibitors of enzymes such as α-amylase and α-glucosidase, which are relevant in the management of type 2 diabetes.[3] The 1,2,4-triazole ring is a versatile pharmacophore associated with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5]

Of particular interest is the structural similarity of nicotinic acid to metabolites in the kynurenine pathway of tryptophan metabolism. This pathway is a critical regulator of inflammation, immune responses, and neuronal function.[6] A key enzyme in this pathway, Kynurenine 3-Monooxygenase (KMO), represents a promising therapeutic target for a variety of neurodegenerative and inflammatory disorders.[7][8] Inhibition of KMO can shift the kynurenine pathway towards the production of the neuroprotective metabolite kynurenic acid and away from the production of neurotoxic metabolites like 3-hydroxykynurenine and quinolinic acid.[7][8]

Given the structural attributes of this compound, it is hypothesized that this compound may act as a modulator of the kynurenine pathway, potentially through the inhibition of KMO. This application note provides a comprehensive guide to a panel of in vitro assays designed to elucidate the biological activity of this compound, with a primary focus on its potential as a KMO inhibitor. Additionally, protocols for assessing its activity against other relevant targets, as well as its general cytotoxicity and antioxidant potential, are detailed.

The Kynurenine Pathway: A Key Therapeutic Target

The kynurenine pathway is the primary metabolic route for tryptophan in mammals, accounting for the degradation of over 95% of dietary tryptophan.[6] This pathway is not merely a catabolic route but a critical source of bioactive metabolites that regulate a host of physiological and pathological processes.

As depicted in the signaling pathway diagram below, the initial and rate-limiting step of the kynurenine pathway is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). N-formylkynurenine is then rapidly converted to kynurenine, which sits at a crucial branch point in the pathway.

Kynurenine can be metabolized down three distinct branches:

-

Transamination by kynurenine aminotransferases (KATs) to produce kynurenic acid (KYNA), a neuroprotective agent that acts as an antagonist at ionotropic glutamate receptors.

-

Hydroxylation by kynurenine 3-monooxygenase (KMO) to form 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid and a generator of reactive oxygen species.

-

Cleavage by kynureninase to produce anthranilic acid.

The balance between the KMO and KAT branches is critical in determining the overall neurotoxic or neuroprotective output of the pathway. Inhibition of KMO is a compelling therapeutic strategy as it is expected to shunt kynurenine metabolism towards the production of neuroprotective KYNA while simultaneously reducing the formation of neurotoxic 3-HK and its downstream products.[8]

Figure 1. Simplified diagram of the Kynurenine Pathway.

Experimental Workflow for In Vitro Characterization

A tiered approach is recommended for the in vitro evaluation of this compound. This workflow prioritizes the assessment of the primary hypothesis—KMO inhibition—while also exploring other plausible biological activities and ensuring a baseline understanding of the compound's cytotoxicity.

Figure 2. Proposed experimental workflow.

Part 1: Primary Screening - KMO Inhibition Assays

The primary objective is to determine if this compound can inhibit the activity of KMO. Two common methods for assessing KMO activity in vitro are presented: a spectrophotometric assay that measures the consumption of the cofactor NADPH, and a more direct HPLC-based method that quantifies the formation of the product, 3-hydroxykynurenine.

Protocol 1: Spectrophotometric KMO Inhibition Assay

This assay measures the activity of KMO by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[9]

Materials:

-

Recombinant human KMO enzyme

-

L-Kynurenine (substrate)

-

NADPH (cofactor)

-

This compound (test compound)

-

Known KMO inhibitor (e.g., Ro 61-8048) as a positive control

-

KMO assay buffer (e.g., 100 mM Tris, 10 mM KCl, 1 mM EDTA, pH 7.5)

-

UV-transparent 96-well plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired test concentrations.

-

In a 96-well plate, add the test compound or positive control to the appropriate wells. Include wells for a no-inhibitor control (vehicle only) and a blank (no enzyme).

-

Add the recombinant human KMO enzyme to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a mixture of L-kynurenine and NADPH to all wells.

-

Immediately measure the absorbance at 340 nm and continue to monitor the absorbance every 1-2 minutes for 20-30 minutes.

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in absorbance over time) for each well.

-

Determine the percentage of KMO inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of no-inhibitor control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

| Parameter | Typical Concentration |

| Recombinant KMO | Lot-specific |

| L-Kynurenine | 10-50 µM |

| NADPH | 100-200 µM |

| Test Compound | 0.01 - 100 µM |

Protocol 2: HPLC-Based KMO Inhibition Assay

This method provides a direct measurement of the enzymatic product, 3-hydroxykynurenine (3-HK), offering high specificity and sensitivity.[10][11]

Materials:

-

Recombinant human KMO enzyme

-

L-Kynurenine

-

NADPH

-